Welcome to the BenchChem Online Store!
molecular formula C10H15N3O2 B8676821 N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

Cat. No. B8676821
M. Wt: 209.24 g/mol
InChI Key: BAGMQZQOPSFTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06855710B2

Procedure details

2.2 ml of (20 mmol) of 4-fluoronitrobenzene and 2.6 ml (24 mmol) of N,N-dimethylethylene-diamine are heated in 10 ml of ethanol at 120° C. in a microwave oven for 1.5 hours. Then 50 ml of 1 N hydrochloric acid are added. The reaction solution is washed with ethyl acetate. Then the aqueous phase is combined with 4 N sodium hydroxide solution until an alkaline reaction is obtained and extracted with ethyl acetate.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH2:15].Cl>C(O)C>[CH3:11][N:12]([CH3:16])[CH2:13][CH2:14][NH:15][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.6 mL
Type
reactant
Smiles
CN(CCN)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution is washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Then the aqueous phase is combined with 4 N sodium hydroxide solution until an alkaline reaction
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.